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Compound of Interest

Compound Name: Mycobacterium Tuberculosis-IN-5

Cat. No.: B15568355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and

biological activity of a potent anti-tubercular agent, identified as Tuberculosis inhibitor 5

(Compound 11i). This compound belongs to a class of cyanopyridone-based inhibitors with

significant promise for further development in the fight against Mycobacterium tuberculosis.

Chemical Structure and Properties
Tuberculosis inhibitor 5 (Compound 11i) is a biphenyl analog with a cyanopyridone core. Its

systematic name is 4-(biphenyl-4-yl)-2-oxo-6-((4-(phenylsulfinyl)phenyl)amino)-1,2-

dihydropyridine-3-carbonitrile. The chemical and physical properties of this compound are

summarized in the table below.

Property Value Reference

Molecular Formula C₂₅H₁₈N₂O₂S [1]

Molecular Weight 410.49 g/mol [1]

Appearance Solid at room temperature [1]

In Vitro Activity (MIC against

M. tuberculosis H37Rv)
1.2 µM [1][2]
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Synthesis of Tuberculosis Inhibitor 5 (Compound
11i)
The synthesis of Tuberculosis inhibitor 5 (Compound 11i) is achieved through a multi-step

process as described by Jian Y, et al.[2]. The general synthetic scheme involves the

construction of the cyanopyridone core followed by functionalization.

Experimental Protocol:
General Procedure for the Synthesis of Aldehyde Intermediates:

To a solution of the corresponding methyl phenylacetate (1.0 equivalent) in dry

tetrahydrofuran (THF) (5 mL), add lithium aluminum hydride (LiAlH₄) (2 equivalents) at 0 °C

under a nitrogen atmosphere.

Stir the resulting mixture at room temperature for 1 hour.

Upon complete consumption of the starting material (monitored by TLC), quench the reaction

with a sodium/potassium tartrate solution (~10 mL).

Extract the product with an appropriate organic solvent, dry the organic layer, and

concentrate under reduced pressure to yield the aldehyde intermediate.

General Procedure for the Synthesis of Cyanopyridone Analogues (including Compound 11i):

A suspension of the appropriate aldehyde (e.g., biphenyl-4-carbaldehyde) and ethyl

cyanoacetate is reacted in the presence of a base such as piperidine in a suitable solvent

like ethanol and heated to reflux.

The resulting intermediate is then reacted with an aniline derivative (e.g., 4-

(phenylsulfinyl)aniline) in a suitable solvent, often with a catalytic amount of acid.

The reaction mixture is heated, and upon completion, the product is isolated by filtration and

purified by recrystallization or column chromatography to afford the final compound.

Note: The detailed, step-by-step synthesis with specific quantities, reaction times, and

purification methods for Compound 11i can be found in the supporting information of the
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primary literature by Jian Y, et al. (2020).[2]

Quantitative Data
The development of this class of compounds involved the synthesis and evaluation of

numerous analogs. The following table summarizes key quantitative data for Tuberculosis

inhibitor 5 (Compound 11i) and a selection of related compounds from the study.
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Compound ID Modification
MIC against M.
tuberculosis
H37Rv (µM)

Cytotoxicity
(CC₅₀ against
MRC-5 cells in
µM)

Reference

11i

Biphenyl at C4,

Phenylsulfinyl at

N6

1.2 >100 [2]

11a

Phenyl at C4,

Phenylsulfinyl at

N6

12.5 >100 [2]

11j

4'-

Chlorobiphenyl

at C4,

Phenylsulfinyl at

N6

2.1 >100 [2]

11k

4'-

Methoxybiphenyl

at C4,

Phenylsulfinyl at

N6

1.8 >100 [2]

13

Carboxamide at

C3 (hydrolyzed

cyano group of

11d)

>100 >100 [2]

14

Sulfone at N6

(oxidation of

sulfoxide in a

related analog)

6.25 >100 [2]

Mechanism of Action and Relevant Signaling
Pathway
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The cyanopyridone-based anti-tuberculosis agents were initially designed as inhibitors of

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme in the DNA

synthesis pathway.[2][3] MtbTMPK catalyzes the phosphorylation of deoxythymidine

monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the

production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.

[4][5]

Interestingly, while the initial design was based on MtbTMPK inhibition, subsequent enzymatic

assays revealed that potent compounds like 11i "generally lacked significant MtbTMPK

inhibitory potency".[2][3] This suggests that their potent whole-cell activity against M.

tuberculosis may be due to a different mechanism of action or off-target effects. Structure-

activity relationship studies have indicated that the cyanopyridone moiety and the sulfoxide

group are critical for the observed antimycobacterial activity.[2]

The following diagram illustrates the intended, though not confirmed for Compound 11i, target

pathway involving thymidylate kinase in M. tuberculosis.
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Intended Target Pathway: M. tuberculosis DNA Synthesis
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Caption: Intended mechanism of action targeting the thymidylate kinase pathway in M.

tuberculosis.

Experimental Workflows
The development and evaluation of Tuberculosis inhibitor 5 (Compound 11i) followed a

structured workflow common in early-stage drug discovery.

Drug Discovery and Evaluation Workflow

Rational Drug Design
(Based on MtbTMPK inhibitors)

Chemical Synthesis of Analogs

Purification and
Characterization (NMR, HRMS)

In Vitro Antimycobacterial Screening
(MIC determination against M. tuberculosis H37Rv)

Enzymatic Assays
(against MtbTMPK)

Cytotoxicity Assays
(e.g., against MRC-5 cells)

Structure-Activity Relationship (SAR)
Analysis

Lead Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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